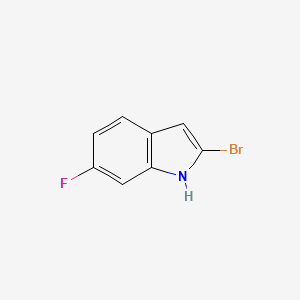

1H-Indole, 2-bromo-6-fluoro-

Description

Significance of Halogenated Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole scaffold is a cornerstone in chemistry due to its presence in a vast number of natural products, pharmaceuticals, and advanced materials. semanticscholar.orgrsc.org The introduction of halogen atoms, such as bromine and fluorine, onto the indole ring system significantly enhances its utility in organic synthesis.

Halogenated indoles are crucial intermediates for several reasons. The halogen substituents serve as versatile handles for further chemical modifications. They are particularly amenable to a wide array of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org This capability allows chemists to construct complex molecular architectures with high precision.

Furthermore, the incorporation of halogens, especially fluorine, can profoundly influence the biological activity and metabolic stability of a molecule. In medicinal chemistry, this is a key strategy for optimizing drug candidates. The unique electronic properties of halogenated indoles also make them valuable in the development of materials with specific optical or electronic characteristics. irjmets.com The versatility of these scaffolds has made them indispensable in the synthesis of compounds for various applications, including anticancer, antiviral, and antimicrobial agents. ijpsr.comnih.gov

Historical Context and Evolution of Indole Chemistry Pertinent to 2-bromo-6-fluoro- Indoles

The history of indole chemistry dates back to the 19th century, with initial studies focused on the dye indigo. wikipedia.org In 1866, Adolf von Baeyer accomplished the first synthesis of indole itself by reducing oxindole. wikipedia.org A major breakthrough came in 1883 when Emil Fischer developed the Fischer indole synthesis, a method that reacts phenylhydrazine (B124118) with an aldehyde or ketone and remains a fundamental tool in organic chemistry today. wikipedia.orgnumberanalytics.com

Over the decades, numerous other methods for synthesizing the indole ring have been established, including the Reissert, Leimgruber-Batcho, Bartoli, and Madelung syntheses. semanticscholar.orgirjmets.com The Leimgruber-Batcho synthesis, disclosed in 1976, is particularly noted for its high yields and is widely used in the pharmaceutical industry. wikipedia.org

The synthesis of specifically substituted indoles, such as halogenated derivatives, built upon these foundational methods. The development of modern catalytic systems, particularly those using transition metals like palladium, has revolutionized the ability to functionalize the indole core with high selectivity. organic-chemistry.orgirjmets.com These advanced techniques allow for the direct introduction of halogen atoms or their use as coupling partners, enabling the efficient preparation of compounds like 1H-Indole, 2-bromo-6-fluoro-.

Overview of Academic Research Perspectives on 1H-Indole, 2-bromo-6-fluoro-

Academic research on 1H-Indole, 2-bromo-6-fluoro- primarily focuses on its role as a synthetic intermediate. Its bifunctional nature, possessing both a reactive bromine atom at the C2-position and a fluorine atom on the benzene (B151609) ring, makes it a strategic component for building more elaborate molecules. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the attachment of various organic fragments.

While specific research exclusively detailing the synthesis and reactivity of 1H-Indole, 2-bromo-6-fluoro- is specialized, the broader context of synthesizing 2-haloindoles is well-documented. acs.org For instance, methods for preparing 2-bromoindoles often involve the direct bromination of an indole precursor. The synthesis of related compounds, such as 2-bromo-6-fluorobenzaldehyde, highlights the industrial and academic interest in building blocks containing the 2-bromo-6-fluoro substitution pattern on an aromatic ring. google.com Patents involving this chemical structure underscore its utility in the development of new chemical entities. nih.gov

The presence of the fluorine atom at the 6-position is also significant. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. Therefore, 1H-Indole, 2-bromo-6-fluoro- is a valuable precursor for creating novel pharmaceutical candidates where these properties are desired. The combination of the reactive bromine and the modulating fluorine makes this compound a point of interest for researchers aiming to synthesize new generations of biologically active indole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVXUZXRJSATNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole, 2 Bromo 6 Fluoro and Its Analogues

Regioselective Indole (B1671886) Ring Formation

The construction of the indole nucleus with specific halogenation patterns can be achieved through several established and modern synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Direct Bromination and Fluorination Strategies

Direct halogenation of a pre-formed indole ring is a common approach to introduce halogen atoms. However, achieving regioselectivity can be challenging due to the inherent reactivity of the indole nucleus, particularly at the C3 position.

For the synthesis of 1H-Indole, 2-bromo-6-fluoro-, a potential strategy involves the direct bromination of 6-fluoroindole (B127801). The electron-donating nature of the nitrogen atom activates the pyrrole (B145914) ring towards electrophilic substitution, with the C3 position being the most nucleophilic. To achieve C2-bromination, the C3 position must be blocked, or specific reagents and conditions that favor C2-halogenation must be employed.

One approach to direct C2-bromination involves the use of N-bromosuccinimide (NBS) under specific conditions. While NBS typically brominates the C3 position, modifications to the reaction conditions or the use of directing groups on the indole nitrogen can steer the bromination to the C2 position. For instance, N-protected indoles can exhibit altered reactivity, sometimes favoring C2 substitution. Regiospecific bromination of substituted 3-methylindoles at the C2 position has been achieved through an electrophilic process, where the regioselectivity is controlled by the N(1) protecting group and other substituents on the indole ring. acs.org

Fluorination of the indole ring is generally more challenging to achieve directly due to the high reactivity of fluorinating agents. Electrophilic fluorinating reagents could potentially be used, but control of regioselectivity remains a significant hurdle. Therefore, the fluorine atom is more commonly introduced at an earlier stage in the synthesis, starting with a fluorinated precursor.

| Reagent/Method | Position of Bromination | Notes |

| N-Bromosuccinimide (NBS) | Primarily C3 | Can be directed to C2 with N-protection or specific substituents. acs.org |

| Bromine in CCl4 | C6 (with N1 and C8 electron-withdrawing groups) | Used for regioselective bromination of the benzene (B151609) ring. researchgate.net |

Fischer Indole Synthesis Adaptations for Halogenated Precursors

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.com For the synthesis of 1H-Indole, 2-bromo-6-fluoro-, a plausible precursor would be (4-fluoro-2-bromophenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable two-carbon synthon, such as bromoacetaldehyde (B98955) diethyl acetal, followed by acid-catalyzed cyclization, could potentially yield the desired product.

The regioselectivity of the Fischer synthesis is determined by the substitution pattern of the phenylhydrazine. In the case of a (4-fluoro-2-bromophenyl)hydrazine, the cyclization is directed by the position of the substituents on the phenyl ring. The Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expands the scope of this method. wikipedia.org

| Phenylhydrazine Precursor | Aldehyde/Ketone | Potential Product |

| (4-Fluorophenyl)hydrazine | Bromoacetaldehyde diethyl acetal | 6-Fluoro-2-bromoindole (requires specific cyclization conditions) |

| (2-Bromo-4-fluorophenyl)hydrazine | Acetaldehyde equivalent | 6-Fluoro-2-bromoindole |

Palladium-Catalyzed Cyclization Reactions and Coupling Approaches

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and regioselective methods for the construction of complex molecules, including indoles. nih.govnsf.govmdpi.comacs.orgorganic-chemistry.orgnih.govresearchgate.netnih.govkuleuven.be

One prominent strategy involves the coupling of an ortho-haloaniline with an alkyne, followed by cyclization to form the indole ring. For the synthesis of 1H-Indole, 2-bromo-6-fluoro-, a potential route could start from 2-bromo-6-fluoroaniline (B133542) and a suitable acetylene (B1199291) equivalent. For instance, the Sonogashira coupling of 2-bromo-6-fluoroaniline with trimethylsilylacetylene, followed by deprotection and a palladium-catalyzed cyclization, could yield the desired product. Alternatively, a direct annulation of a substituted o-haloaniline with an aldehyde has been developed. nih.gov

Another powerful approach is the direct C-H functionalization of the indole ring. Palladium-catalyzed direct C2-H arylation of indoles has been demonstrated to be efficient and selective. kuleuven.be While direct C2-H bromination using palladium catalysis is less common, related methodologies involving directing groups on the indole nitrogen have been developed to achieve regioselective C2 functionalization. nih.gov

| Reaction Type | Precursors | Catalyst/Ligand |

| Sonogashira Coupling/Cyclization | 2-Bromo-6-fluoroaniline, Alkyne | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., X-Phos) |

| Direct Annulation | 2-Iodo- or 2-bromo-6-fluoroaniline, Aldehyde | Pd(OAc)2, DABCO or X-Phos |

| Direct C-H Functionalization | 6-Fluoroindole, Brominating agent | Pd catalyst, Directing group |

Multi-Step Synthesis via Diazotization and Ring Closure

Diazotization of aromatic amines to form diazonium salts is a classic transformation in organic synthesis, providing a versatile intermediate for the introduction of various functional groups. organic-chemistry.org A multi-step synthesis of 1H-Indole, 2-bromo-6-fluoro- could be envisioned starting from a suitably substituted aniline.

For example, a 2-amino-3-bromophenyl derivative could undergo diazotization followed by an intramolecular cyclization or a reaction with a suitable coupling partner to form the indole ring. However, the stability of the diazonium salt and the control of the subsequent cyclization are critical for the success of such a route. While a general strategy, its application to the specific target molecule would require careful optimization of reaction conditions. A reported synthesis of 2-bromo-6-fluoronaphthalene (B1267477) from a bromonaphthylamine via diazotization and thermal decomposition highlights the potential of this approach for introducing fluorine. nih.gov

Precursor Chemistry for 2-bromo-6-fluoro-indole Derivatives

The successful synthesis of 1H-Indole, 2-bromo-6-fluoro- is highly dependent on the availability and synthesis of key precursors.

6-Fluoroindole: This is a crucial starting material for the direct C2-bromination strategy. The synthesis of 6-fluoroindole itself can be accomplished through various methods, including the Fischer indole synthesis starting from 4-fluorophenylhydrazine.

2-Bromo-6-fluoroaniline: This compound is a key precursor for palladium-catalyzed indole syntheses. Its preparation can be achieved from o-fluoroaniline through a multi-step sequence involving protection of the amino group, followed by regioselective bromination and deprotection.

4-Fluoro-2-nitrotoluene: This precursor can be used in syntheses such as the Reissert indole synthesis. Nitration of 4-fluorotoluene (B1294773) would be a primary route to this intermediate, although regioselectivity needs to be controlled.

| Precursor | Synthetic Route |

| 6-Fluoroindole | Fischer indole synthesis from 4-fluorophenylhydrazine. |

| 2-Bromo-6-fluoroaniline | Protection of o-fluoroaniline, bromination, deprotection. |

| (4-Fluoro-2-bromophenyl)hydrazine | Diazotization of 2-bromo-4-fluoroaniline (B89589) followed by reduction. |

Optimization of Reaction Conditions and Yields

Detailed experimental data on the optimization of reaction conditions specifically for the synthesis of 1H-Indole, 2-bromo-6-fluoro- is not available in the reviewed literature. The successful synthesis of this compound would likely require a systematic investigation into various factors to maximize the yield and purity. Key parameters that would need to be optimized include:

Choice of Brominating Agent: The selection of an appropriate brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) would be critical. The reactivity of the indole ring is influenced by the electron-withdrawing nature of the fluorine atom, which would affect the choice and stoichiometry of the brominating agent.

Solvent System: The polarity and nature of the solvent can significantly impact the reaction rate and selectivity. A range of solvents, from non-polar (e.g., carbon tetrachloride, dichloromethane) to polar aprotic (e.g., acetonitrile, dimethylformamide), would need to be screened.

Reaction Temperature: Temperature control is crucial for controlling the regioselectivity of the bromination and minimizing the formation of byproducts. Optimization would involve conducting the reaction at various temperatures, from low temperatures (e.g., 0 °C) to elevated temperatures.

Reaction Time: The duration of the reaction would need to be monitored to ensure complete conversion of the starting material while preventing over-bromination or degradation of the product.

Catalyst: The use of a catalyst, such as a Lewis acid or a radical initiator, might be necessary to facilitate the desired bromination at the C2 position. The type and loading of the catalyst would be a key optimization parameter.

Without experimental data, a representative data table for reaction condition optimization cannot be generated.

Scalable Synthesis and Industrial Applications of 1H-Indole, 2-bromo-6-fluoro-

Information regarding the scalable synthesis of 1H-Indole, 2-bromo-6-fluoro- for industrial applications is not present in the available literature. A laboratory-scale synthesis would need to be successfully developed and optimized before it could be adapted for larger-scale production. Key considerations for a scalable synthesis would include:

Cost and Availability of Starting Materials: The economic viability of a large-scale process would depend on the cost and accessibility of the 6-fluoroindole precursor and the brominating agent.

Process Safety: A thorough safety assessment of the reaction, including thermal stability and potential hazards associated with the reagents and intermediates, would be essential.

Work-up and Purification: The development of an efficient and scalable purification method, such as crystallization or chromatography, would be necessary to obtain the final product with high purity.

Waste Management: Environmentally friendly and cost-effective methods for waste disposal would need to be established.

Given the lack of information on its synthesis and properties, there are no documented industrial applications for 1H-Indole, 2-bromo-6-fluoro-. Halogenated indoles, in general, are valuable intermediates in medicinal chemistry and materials science. The unique combination of bromine and fluorine substituents in this molecule could potentially impart interesting biological or material properties, but this remains a subject for future research.

Chemical Transformations and Reactivity Profiling of 1h Indole, 2 Bromo 6 Fluoro

Cross-Coupling Reactions at C2 and C6 Positions

The C-Br bond at the C2 position of the indole (B1671886) is the primary site for palladium-catalyzed cross-coupling reactions due to its higher reactivity in oxidative addition steps compared to the more inert C-F bond. illinois.edu

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For 1H-Indole, 2-bromo-6-fluoro-, this reaction would be expected to occur selectively at the C2 position to generate 2-aryl, 2-heteroaryl, or 2-alkenyl-6-fluoroindoles.

Key components of this reaction include a palladium(0) source, phosphine (B1218219) ligands, a base (such as sodium carbonate, potassium phosphate, or cesium carbonate), and a solvent system (often a mixture of an organic solvent like dioxane or toluene (B28343) with water). libretexts.org The choice of ligand is critical and can significantly influence reaction efficiency. The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

While specific examples for 1H-Indole, 2-bromo-6-fluoro- are not documented, studies on similar ortho-bromoanilines demonstrate that such couplings are feasible, though the presence of the unprotected N-H group on the indole can sometimes interfere with the catalyst. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling of 1H-Indole, 2-bromo-6-fluoro- This table is illustrative and based on general principles, as specific data for this compound is unavailable.

| Boronic Acid/Ester | Expected Product | Typical Catalyst System | Typical Base |

|---|---|---|---|

| Phenylboronic acid | 6-fluoro-2-phenyl-1H-indole | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ |

| Thiophene-2-boronic acid | 6-fluoro-2-(thiophen-2-yl)-1H-indole | PdCl₂(dppf) | Na₂CO₃ |

| Vinylboronic acid pinacol (B44631) ester | 6-fluoro-2-vinyl-1H-indole | Pd₂(dba)₃/XPhos | Cs₂CO₃ |

Buchwald–Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction would enable the synthesis of 2-amino-6-fluoroindole derivatives from 1H-Indole, 2-bromo-6-fluoro-. The process generally requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XantPhos), and a strong base like sodium tert-butoxide. wikipedia.orgchemrxiv.org

The reaction is highly versatile, accommodating a wide range of primary and secondary amines, including anilines, alkylamines, and heterocylic amines. wikipedia.org Selective amination at the C2-bromo position would be expected. Research on the amination of 2-bromopyridines and 6-bromo-2-chloroquinoline (B23617) highlights the feasibility of such transformations on nitrogen-containing heterocycles. nih.govnih.gov

Table 2: Hypothetical Buchwald-Hartwig Amination of 1H-Indole, 2-bromo-6-fluoro- This table is illustrative and based on general principles, as specific data for this compound is unavailable.

| Amine | Expected Product | Typical Catalyst System | Typical Base |

|---|---|---|---|

| Aniline | 6-fluoro-N-phenyl-1H-indol-2-amine | Pd₂(dba)₃/BINAP | NaOt-Bu |

| Morpholine | 4-(6-fluoro-1H-indol-2-yl)morpholine | Pd(OAc)₂/XantPhos | Cs₂CO₃ |

| Benzylamine | N-benzyl-6-fluoro-1H-indol-2-amine | Pd₂(dba)₃/DavePhos | K₃PO₄ |

Other Metal-Catalyzed Coupling Reactions

Beyond Suzuki and Buchwald-Hartwig reactions, other metal-catalyzed couplings could be applied to functionalize the C2 position. These include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes). Each of these reactions typically shows high selectivity for aryl bromides over aryl fluorides. mdpi.com For instance, a Sonogashira coupling would provide a route to 2-alkynyl-6-fluoroindoles, which are valuable synthetic intermediates.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions offer pathways to further diversify the 1H-Indole, 2-bromo-6-fluoro- core.

Nucleophilic Substitution Reactions of Bromine and Fluorine

Direct nucleophilic substitution of the bromine at the C2 position is generally difficult for an sp²-hybridized carbon unless activated by strong electron-withdrawing groups. Metal-catalyzed processes are typically preferred.

The C6-fluorine atom is part of an electron-rich benzene (B151609) ring fused to a pyrrole (B145914) ring, making it relatively unreactive toward nucleophilic aromatic substitution (SNAr). SNAr reactions typically require strong activation by electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. While there are studies on SNAr reactions of halopurines, the electronic properties of the indole system are significantly different. researchgate.net Therefore, harsh conditions and very strong nucleophiles would likely be required to achieve substitution at the C6 position, with limited success expected.

Oxidation and Reduction Pathways of the Indole Nucleus

The indole nucleus can undergo various oxidation and reduction reactions, although specific studies on 1H-Indole, 2-bromo-6-fluoro- are absent.

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Depending on the reagents, oxidation can lead to various products. For example, strong oxidizing agents can cleave the pyrrole ring. Milder conditions might lead to the formation of oxindoles or isatins. Flavin-dependent halogenase enzymes have been used to halogenate indoles, suggesting that enzymatic oxidation is also a possibility, though this typically involves C-H activation rather than modification of existing halogens. mdpi.com

Reduction: Catalytic hydrogenation can reduce the pyrrole ring to form an indoline (B122111). However, this process may also lead to hydrodebromination (replacement of the bromine atom with hydrogen), depending on the catalyst and reaction conditions. Selective reduction of the pyrrole double bond without affecting the halogen substituents would be a synthetic challenge.

Electrophilic and Nucleophilic Reactivity on the Indole Core

The reactivity of the indole ring is dictated by the high electron density of the pyrrole moiety, making it susceptible to electrophilic attack, primarily at the C3 position. However, the presence of a bromine atom at the C2 position and a fluorine atom at the C6 position on the 1H-Indole, 2-bromo-6-fluoro- molecule introduces significant electronic and steric effects that modulate this intrinsic reactivity.

The fluorine atom at C6, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene portion of the indole ring towards electrophilic substitution. Conversely, the bromine atom at the C2 position, while also electron-withdrawing, can participate in directing reactions. The lone pairs on the halogen atoms can also play a role in stabilizing intermediates.

Electrophilic Substitution Reactions:

| Reaction Type | Reagents | Product(s) | Observations |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-1H-indole, 2-bromo-6-fluoro- | Reaction requires harsher conditions compared to unsubstituted indole. |

| Bromination | NBS, DMF | 3-Bromo-1H-indole, 2-bromo-6-fluoro- | Selective bromination at the C3 position. |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | 3-Acetyl-1H-indole, 2-bromo-6-fluoro- | Lewis acid catalysis is necessary to overcome the deactivation of the ring. |

Nucleophilic Substitution and Coupling Reactions:

The presence of a bromine atom at the C2 position provides a handle for various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, a transformation not readily achievable with native indoles. The C2-bromo substituent is susceptible to nucleophilic attack, particularly in the presence of a suitable catalyst.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for C-C bond formation. youtube.comyoutube.com In these reactions, the C2-bromo position of 1H-Indole, 2-bromo-6-fluoro- can be readily functionalized.

| Coupling Reaction | Reagents | Product(s) | Catalyst System |

| Suzuki Coupling | Arylboronic acid, base | 2-Aryl-1H-indole, 6-fluoro- | Pd(PPh₃)₄ or other Pd(0) catalysts |

| Stille Coupling | Organostannane | 2-Alkenyl/Aryl-1H-indole, 6-fluoro- | Pd(PPh₃)₄ |

| Heck Coupling | Alkene | 2-Alkenyl-1H-indole, 6-fluoro- | Pd(OAc)₂, PPh₃, base |

| Sonogashira Coupling | Terminal alkyne, Cu(I) | 2-Alkynyl-1H-indole, 6-fluoro- | PdCl₂(PPh₃)₂, CuI, base |

C-H Bond Functionalization Studies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. nih.govacs.org For the indole core, while the C2 and C3 positions are the most reactive, recent advancements have enabled the selective functionalization of the less reactive C-H bonds on the carbocyclic ring (C4, C5, C6, and C7). nih.govnih.gov

In the case of 1H-Indole, 2-bromo-6-fluoro-, the C6 position is already substituted. The directing-group-assisted C-H functionalization would be a key strategy to achieve regioselectivity at the other positions. The nitrogen atom of the indole can be functionalized with a directing group to steer a transition metal catalyst to a specific C-H bond.

Directed C-H Arylation:

The introduction of a directing group on the indole nitrogen can facilitate the arylation of specific C-H bonds. For instance, a picolinamide (B142947) or related directing group can direct palladium catalysts to the C7 position.

| Position | Directing Group | Coupling Partner | Catalyst System | Product |

| C7 | Picolinamide (PA) | Aryl iodide | Pd(OAc)₂, PPh₃, Ag₂CO₃ | 7-Aryl-1H-indole, 2-bromo-6-fluoro-1-picolinamide |

| C4 | Removable directing group | Aryl bromide | Ru(II) catalyst, K₂CO₃ | 4-Aryl-1H-indole, 2-bromo-6-fluoro- |

Undirected C-H Functionalization:

While more challenging, undirected C-H functionalization of the benzene ring of the indole nucleus is also an area of active research. The inherent electronic properties of the substituted indole would play a crucial role in determining the regioselectivity of such transformations. The electron-withdrawing nature of the fluorine at C6 would likely disfavor functionalization at the adjacent C5 and C7 positions, potentially making the C4 position a more favorable site for certain types of C-H activation.

Further research into the C-H functionalization of 1H-Indole, 2-bromo-6-fluoro- would be valuable for expanding the chemical space accessible from this versatile building block and for the synthesis of novel derivatives with potential applications in various fields of chemistry.

Computational and Theoretical Investigations of 1h Indole, 2 Bromo 6 Fluoro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. DFT calculations for 1H-Indole, 2-bromo-6-fluoro- typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide a balance between computational cost and accuracy. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. This process seeks to find the conformation with the minimum energy on the potential energy surface. For 1H-Indole, 2-bromo-6-fluoro-, the indole (B1671886) ring is largely planar, and the optimization confirms the bond lengths and angles that result in the most stable arrangement of its atoms. Conformational analysis would explore the rotational barriers of substituents, although for this rigid ring system, the primary focus is on the planarity and the precise orientation of the bromo and fluoro groups relative to the indole core. The optimized geometric parameters, such as bond lengths and angles, provide a foundational understanding of the molecule's structure. karazin.ua

Table 1: Selected Optimized Geometrical Parameters for 1H-Indole, 2-bromo-6-fluoro- (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-Br | 1.895 |

| C6-F | 1.358 | |

| N1-C2 | 1.375 | |

| N1-C7a | 1.390 | |

| C2-C3 | 1.370 | |

| C3-C3a | 1.450 | |

| **Bond Angles (°) ** | C3-C2-Br | 128.5 |

| C5-C6-F | 118.9 | |

| C2-N1-C7a | 109.2 | |

| N1-C2-C3 | 110.8 |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For 1H-Indole, 2-bromo-6-fluoro-, the HOMO is typically distributed over the π-system of the indole ring, while the LUMO may have significant contributions from the C-Br antibonding orbital, indicating potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map of 1H-Indole, 2-bromo-6-fluoro-, regions of negative potential (typically colored red) are expected around the electronegative fluorine and nitrogen atoms, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the N-H proton. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 1H-Indole, 2-bromo-6-fluoro-

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Vibrational Frequency Calculations (IR/Raman)

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the harmonic oscillator model and are typically scaled to correct for anharmonicity and the approximations in the computational method. The predicted spectra can be used to assign the vibrational modes observed in experimental spectra. For 1H-Indole, 2-bromo-6-fluoro-, characteristic vibrational modes would include N-H stretching, C-H stretching of the aromatic ring, C-C and C-N ring vibrations, and the C-Br and C-F stretching and bending modes. researchgate.netresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies for 1H-Indole, 2-bromo-6-fluoro-

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Ring Stretch | 1610, 1580 |

| C-F Stretch | 1250 |

| C-Br Stretch | 650 |

NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with good accuracy. liverpool.ac.ukmodgraph.co.uk These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and can aid in structure elucidation. nih.govmdpi.com For 1H-Indole, 2-bromo-6-fluoro-, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted. The calculations take into account the electronic environment of each nucleus, which is influenced by the inductive and resonance effects of the bromo and fluoro substituents. nih.govuni-muenchen.de The predicted shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for 1H-Indole, 2-bromo-6-fluoro- (GIAO Method)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H1 (N-H) | 8.15 |

| H3 | 6.50 |

| H4 | 7.30 |

| H5 | 6.95 |

| H7 | 7.20 |

| ¹³C NMR | |

| C2 | 110.0 |

| C3 | 102.5 |

| C3a | 128.0 |

| C4 | 122.0 |

| C5 | 110.5 |

| C6 | 159.0 (JCF) |

| C7 | 115.0 |

| C7a | 135.0 |

| ¹⁹F NMR | |

| F (on C6) | -118.5 |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies. mdpi.com

Transition State Characterization and Energy Barrier Calculations

To understand the kinetics of a reaction involving 1H-Indole, 2-bromo-6-fluoro-, transition state (TS) theory is applied. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction pathway. This involves optimizing the geometry to find the saddle point and then performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. researchgate.net For example, in a hypothetical electrophilic substitution reaction on the indole ring, DFT calculations could be used to model the approach of the electrophile, locate the corresponding sigma-complex intermediate and the transition states leading to and from it, thereby predicting the regioselectivity and feasibility of the reaction.

Regioselectivity and Stereoselectivity Predictions

The prediction of regioselectivity in electrophilic aromatic substitution reactions of indole derivatives is a well-established area of computational chemistry. The indole nucleus is an electron-rich aromatic system, and the position of substitution is highly dependent on the electronic effects of the existing substituents. In the case of 1H-Indole, 2-bromo-6-fluoro-, the bromine atom at the 2-position and the fluorine atom at the 6-position exert both inductive and resonance effects that influence the electron density distribution around the indole ring.

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate molecular orbital energies and electron densities at various positions of the indole ring. These calculations can predict the most likely sites for electrophilic attack. Generally, for indole systems, the C3 position is the most nucleophilic and therefore the most susceptible to electrophilic substitution. The presence of a bromine atom at the C2 position is expected to electronically influence this preference, and computational studies can quantify this effect.

Stereoselectivity predictions become relevant when the molecule participates in reactions that generate chiral centers. While 1H-Indole, 2-bromo-6-fluoro- is itself achiral, its reactions with chiral reagents or catalysts can lead to stereoisomeric products. Computational modeling can be used to study the transition state energies of different stereochemical pathways, thereby predicting the likely stereochemical outcome. The principles of π-stacking interactions can play a significant role in controlling stereoselectivity in certain reactions.

| Computational Method | Predicted Parameter | Significance for 1H-Indole, 2-bromo-6-fluoro- |

| Density Functional Theory (DFT) | Electron Density Distribution | Predicts the most probable sites for electrophilic substitution. |

| Molecular Orbital Theory | HOMO/LUMO Energies | Indicates the nucleophilic and electrophilic character of different atomic sites. |

| Transition State Theory | Reaction Energy Barriers | Predicts the kinetic favorability of different regio- and stereoisomeric pathways. |

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of a molecule is determined by the intricate network of intermolecular interactions. For 1H-Indole, 2-bromo-6-fluoro-, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions is expected to dictate its crystal packing.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The bromine atom at the C2 position of 1H-Indole, 2-bromo-6-fluoro- is a potential halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. This positive region can interact favorably with electron-rich sites on adjacent molecules, such as the π-system of the indole ring or the lone pairs of the nitrogen or fluorine atoms. The strength of halogen bonds generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. ijres.org Therefore, the bromine atom in this molecule is expected to be a more significant halogen bond donor than the fluorine atom. In the crystal structure of 7-Bromo-1H-indole-2,3-dione, dimers are further linked by intermolecular Br⋯O close contacts. ku.dk

Pi-Stacking Interactions

The planar aromatic indole ring of 1H-Indole, 2-bromo-6-fluoro- is capable of engaging in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, indole rings are likely to stack in a parallel-displaced or T-shaped arrangement to maximize favorable electrostatic and dispersion interactions while minimizing repulsion. The presence of the electron-withdrawing bromine and fluorine atoms can influence the quadrupole moment of the aromatic ring, which in turn affects the geometry and strength of the π-stacking interactions. These interactions play a crucial role in stabilizing the crystal structure and can influence the material's physical properties. For example, in the crystal structure of 7-Bromo-1H-indole-2,3-dione, the nine-membered rings of the isatins stack along the a axis, with parallel slipped π–π interactions. ku.dk

| Interaction Type | Participating Groups in 1H-Indole, 2-bromo-6-fluoro- | Expected Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor) with N or F (acceptor) | Formation of primary structural motifs like chains or dimers. |

| Halogen Bonding | C-Br (donor) with π-system, N, or F (acceptor) | Directional interactions contributing to the overall lattice energy and specific packing arrangements. |

| Pi-Stacking | Indole aromatic ring with another indole ring | Stabilization of the crystal lattice through parallel-displaced or T-shaped stacking. |

Applications of 1h Indole, 2 Bromo 6 Fluoro As a Chemical Building Block in Research

Advanced Organic Synthesis

The strategic placement of the bromo and fluoro substituents on the indole (B1671886) core makes 1H-Indole, 2-bromo-6-fluoro- a highly sought-after starting material for constructing sophisticated molecular frameworks. The carbon-bromine bond serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Precursor for Complex Heterocyclic Architectures

The 2-bromo functionality of 1H-Indole, 2-bromo-6-fluoro- is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for building complex molecular structures. rsc.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient attachment of various molecular fragments to the indole core.

The Suzuki-Miyaura reaction, for instance, enables the coupling of the indole with a wide range of aryl or vinyl boronic acids or esters. nih.govnih.govbeilstein-journals.org This method is highly effective for creating biaryl or vinyl-substituted indole structures, which are common motifs in pharmacologically active compounds and advanced materials. researchgate.net Similarly, the Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 2-position of the indole and a terminal alkyne. acs.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing conjugated systems and rigid molecular scaffolds. acs.orgsoton.ac.uk The ability to use this compound as a substrate in these reactions allows for its incorporation into larger, polycyclic heterocyclic systems. nih.gov

The following table illustrates the types of complex structures that can be generated from 1H-Indole, 2-bromo-6-fluoro- using common palladium-catalyzed reactions.

| Reaction Type | Coupling Partner | Resulting Structure Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 2-Aryl/Vinyl-6-fluoro-1H-indole | Forms biaryl systems, core of many bioactive molecules. nih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 2-Alkynyl-6-fluoro-1H-indole | Creates rigid, linear extensions and conjugated systems. wikipedia.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-Amino-6-fluoro-1H-indole | Forms C-N bonds, crucial for medicinal chemistry. nih.gov |

Synthesis of Diversified Indole Derivatives with Tunable Properties

The true power of 1H-Indole, 2-bromo-6-fluoro- lies in its capacity to serve as a common precursor for a diverse library of indole derivatives. By systematically varying the coupling partners in reactions like those mentioned above, chemists can generate a multitude of analogues from a single starting material. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of functional materials.

The fluorine atom at the 6-position plays a critical role in this context. Fluorine is a highly electronegative atom that can significantly alter the electronic properties of the indole ring system. Its presence can influence factors such as acidity, lipophilicity, and metabolic stability, thereby providing a mechanism for "tuning" the properties of the final compounds. ossila.com For example, introducing different aryl groups via Suzuki coupling can modify the electronic and steric properties, while the constant presence of the 6-fluoro substituent ensures a baseline of desired electronic characteristics. researchgate.netbeilstein-journals.org

Materials Science Research

The indole nucleus, particularly when functionalized, is a promising scaffold for the development of novel organic materials. The ability of 1H-Indole, 2-bromo-6-fluoro- to undergo reactions that extend its conjugated π-system makes it a valuable building block in materials science.

Development of Organic Electronic and Photonic Materials

Fluorinated indole derivatives are utilized as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. ossila.com The synthesis of these materials often relies on creating extended conjugated systems, which facilitate charge transport and light emission. Cross-coupling reactions, especially the Sonogashira and Suzuki reactions, are ideal for this purpose. nih.govwikipedia.org Starting with 1H-Indole, 2-bromo-6-fluoro-, researchers can append other aromatic or unsaturated groups to build up the necessary electronic structure. For instance, coupling it with thiophene-boronic acids could lead to precursors for conducting polymers like polythiophenes. nih.gov The fluorine substituent can also enhance the performance and stability of these materials by modifying their energy levels and intermolecular interactions.

Applications in Sensor Technology and Functional Materials

The indole scaffold is inherently fluorescent, a property that can be harnessed for the development of chemical sensors. A chemical sensor operates by changing its optical or electronic properties in response to a specific analyte. By chemically modifying the 1H-Indole, 2-bromo-6-fluoro- scaffold, it is possible to create derivatives that exhibit a selective response. The reactive 2-bromo position allows for the introduction of specific binding sites or moieties that can interact with target molecules. This interaction can then perturb the electronic structure of the indole, leading to a detectable change in its fluorescence (e.g., a change in intensity or wavelength), forming the basis of a sensor. researchgate.net

Probes for Chemical Biology Investigations

Chemical probes are small molecules designed to study and manipulate biological systems with high precision. mskcc.orgfebs.org The indole core is a privileged structure found in many successful chemical probes, such as the DNA stain DAPI and the calcium indicator Indo-1. nih.gov 1H-Indole, 2-bromo-6-fluoro- serves as an excellent starting scaffold for the synthesis of novel probes for chemical biology.

The utility of this compound in probe development stems from two key features: the reactive bromine atom and the stable fluorine atom. The 2-bromo position can be functionalized using palladium-catalyzed reactions to attach various components, such as:

Affinity labels: Groups that specifically bind to a target protein.

Reporters: Fluorescent dyes or other tags for visualization.

Linkers: Spacers to connect the indole scaffold to other molecules. nih.gov

Simultaneously, the 6-fluoro substituent can act as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ossila.com ¹⁹F NMR is a powerful technique for studying protein-ligand interactions and cellular processes because there is no natural background signal in biological systems. ossila.com A probe built from 1H-Indole, 2-bromo-6-fluoro- could therefore be used to study its biological target using both fluorescence microscopy and ¹⁹F NMR, providing complementary information.

Studies on Enzyme Mechanisms and Protein-Ligand Interactions

While specific studies focusing exclusively on 1H-Indole, 2-bromo-6-fluoro- are not extensively documented in publicly available research, the broader class of halogenated indoles, including bromo- and fluoro- derivatives, has been instrumental in elucidating enzyme mechanisms and understanding protein-ligand interactions. The principles derived from these studies are directly applicable to understanding the potential roles of 1H-Indole, 2-bromo-6-fluoro-.

Halogen atoms, such as bromine and fluorine, can significantly influence the binding affinity and selectivity of a ligand for its target protein. Fluorine, being highly electronegative, can alter the electronic distribution of the indole ring, affecting its ability to participate in hydrogen bonding and other non-covalent interactions. Bromine, on the other hand, is larger and more polarizable, and can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein's active site.

For instance, studies on (aminoalkyl)fluoroindole derivatives have identified them as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov The fluorine substituent was found to be crucial for their high inhibitory activity. Similarly, research on halogenated indole alkaloids has revealed that bromine substitution on the indole ring is important for kinase inhibitory activity. nih.gov Specifically, a single bromine substitution at position 5 or 6 of the indole ring can lead to a considerable improvement in potency. nih.gov

The insights gained from these and other studies on halogenated indoles can be extrapolated to predict how 1H-Indole, 2-bromo-6-fluoro- might interact with protein targets. The presence of both a bromine and a fluorine atom offers a unique combination of electronic and steric properties that can be exploited in the design of specific enzyme inhibitors or molecular probes to study protein function.

Table 1: Examples of Halogenated Indoles in Enzyme Inhibition Studies

| Compound Class | Target Enzyme | Key Findings |

| (Aminoalkyl)fluoroindole derivatives | Myeloperoxidase (MPO) | Fluoroindole compounds with an amide group in the side chain exhibited high inhibition of MPO activity with an IC50 of 18 nM. nih.gov |

| Halogenated Indole Alkaloids (Meridianins) | Cyclin-dependent kinases (CDK1, CDK5) | Bromine substitution at specific positions of the indole ring was found to be important for kinase inhibitory activity. nih.gov |

| 5-Bromoindole-2-carboxylic acid derivatives | Epidermal Growth Factor Receptor (EGFR) | Novel synthesized 5-bromoindole (B119039) derivatives showed promise as anti-cancer agents by inhibiting EGFR tyrosine kinase activity. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies on Halogen Substitution (General)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comdrugdesign.org Halogenation of the indole ring is a common strategy in SAR studies to modulate a compound's physicochemical properties and thereby its potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net

The position and nature of the halogen substituent on the indole nucleus can have a profound impact on biological activity. For example, in a study of tricyclic indoline (B122111) resistance-modifying agents, it was found that the presence of a halogen at the R2 position was necessary for activity. acs.org Replacing the bromine at this position with a methyl group, a methoxy (B1213986) group, or a hydrogen atom resulted in a significant loss of activity. acs.org

The bromination of many natural products has the potential to significantly increase biological activity. nih.gov For instance, in a series of synthetic compounds, the presence of a bromine atom at position 5 of the indole nucleus was found to strongly favor antiproliferative activity. nih.gov

The use of 1H-Indole, 2-bromo-6-fluoro- as a building block in SAR studies allows researchers to systematically probe the effects of bromine at the 2-position and fluorine at the 6-position. By incorporating this moiety into a lead compound and comparing its activity to non-halogenated or differently halogenated analogs, medicinal chemists can gain valuable insights into the specific structural requirements for interaction with a biological target. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Table 2: Impact of Halogen Substitution on Biological Activity in SAR Studies

| Compound Series | Biological Target/Activity | Key SAR Findings |

| Tricyclic Indolines | Resistance-Modifying Agents (RMA) | A halogen at the R2 position was found to be necessary for RMA activity. Bromine was optimal, while chlorine reduced activity but also toxicity. acs.org |

| Halogenated Indole Alkaloids | Kinase Inhibition | A single bromine substitution on position 5 or 6 of the indole ring resulted in a considerable improvement in potency. nih.gov |

| Synthetic Indole Derivatives | Antiproliferative Activity | The presence of a bromine atom at position 5 of the indole nucleus strongly favored antiproliferative activity. nih.gov |

Conclusion and Future Research Directions

Current Gaps and Challenges in the Research of 1H-Indole, 2-bromo-6-fluoro-

Despite its potential, the comprehensive study of 1H-Indole, 2-bromo-6-fluoro- is hampered by several key challenges. A primary obstacle lies in the development of highly efficient and regioselective synthetic routes. While numerous methods exist for indole (B1671886) synthesis, achieving specific substitution patterns, especially on the benzene (B151609) portion of the ring, can be challenging and often requires multi-step processes. acs.orgnih.govresearchgate.net Functionalizing the C4 to C7 positions of the indole core is considerably more difficult than modifying the more reactive C2 and C3 positions. acs.org

Another significant gap is the limited understanding of the compound's reactivity profile. The interplay between the electron-withdrawing fluorine atom and the versatile bromine handle has not been extensively explored. This lack of data hinders the predictive design of subsequent functionalization reactions. For instance, the bromine at the C2 position is a prime site for cross-coupling reactions, but the influence of the C6-fluoro substituent on the reaction kinetics and yields is not well-documented.

Furthermore, there is a scarcity of published research specifically detailing the biological activities and material properties of 1H-Indole, 2-bromo-6-fluoro- and its derivatives. While halogenated indoles, in general, are known to possess a wide range of biological activities, including antiviral and anticancer properties, the specific contribution of the 2-bromo-6-fluoro substitution pattern remains largely uninvestigated. nih.govnih.gov This lack of empirical data makes it difficult to rationally design new compounds for specific therapeutic targets or material applications.

A summary of these challenges is presented in the table below:

| Area of Research | Identified Gaps and Challenges |

| Synthesis | - Lack of scalable, high-yield, and regioselective synthetic methods. - Difficulty in functionalizing the benzene ring of the indole core. acs.org |

| Reactivity | - Limited understanding of the electronic interplay between the bromo and fluoro substituents. - Scarcity of data on its performance in various chemical transformations (e.g., cross-coupling, C-H activation). |

| Applications | - Paucity of studies on its biological activity profile (e.g., cytotoxicity, enzyme inhibition). - Unexplored potential in materials science (e.g., as a monomer for conductive polymers, organic electronics). |

Emerging Methodologies and Technologies for Future Studies

Overcoming the current challenges in the study of 1H-Indole, 2-bromo-6-fluoro- will require the adoption of modern synthetic and analytical techniques. These emerging methodologies offer promising avenues for future research.

Advanced Synthetic Methods:

Photoredox Catalysis: This technique has emerged as a powerful tool for forging new bonds under mild conditions. acs.orgrsc.org It could be employed for the direct C-H functionalization of the indole ring or for novel cross-coupling reactions at the C2-bromo position, potentially offering access to a wider range of derivatives. acs.orgthieme-connect.comthieme.de

Transition Metal-Catalyzed C-H Activation: Recent advances in C-H activation provide a direct and atom-economical way to introduce new functional groups onto the indole scaffold. thieme-connect.comresearchgate.net Applying these methods to 1H-Indole, 2-bromo-6-fluoro- could enable the selective modification of other positions on the ring, leading to novel molecular architectures. news-medical.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly beneficial for optimizing the synthesis of 1H-Indole, 2-bromo-6-fluoro- and its derivatives, especially for reactions that are difficult to control in batch.

Computational and Analytical Techniques:

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 1H-Indole, 2-bromo-6-fluoro-. rsc.orgmdpi.comresearchgate.net These computational studies can help predict reaction outcomes, elucidate reaction mechanisms, and guide the rational design of new derivatives with desired properties. nih.govindexcopernicus.com

High-Throughput Screening: To explore the biological potential of 1H-Indole, 2-bromo-6-fluoro- derivatives, high-throughput screening assays can be employed to rapidly evaluate their activity against a wide range of biological targets. This can accelerate the identification of lead compounds for drug discovery.

The following table outlines how these emerging technologies can address the current research gaps:

| Challenge | Emerging Methodology/Technology | Potential Impact |

| Inefficient Synthesis | Photoredox Catalysis, C-H Activation, Flow Chemistry | Development of more efficient, selective, and scalable synthetic routes. |

| Unknown Reactivity | Computational Chemistry (DFT) | Prediction of reactivity, optimization of reaction conditions, and elucidation of mechanisms. rsc.org |

| Lack of Application Data | High-Throughput Screening | Rapid identification of biologically active derivatives for further development. |

Broader Scientific Implications and Potential for Novel Chemical Discoveries

The investigation of 1H-Indole, 2-bromo-6-fluoro- holds broader implications for several scientific disciplines. In medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. researchgate.netnih.gov The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the bromine atom provides a convenient handle for further chemical modification through cross-coupling reactions. rsc.org This dual functionality makes 1H-Indole, 2-bromo-6-fluoro- an attractive starting point for creating libraries of diverse compounds for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. mdpi.comnih.gov

In the field of materials science, fluorinated and brominated aromatic compounds are of interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the indole ring can be fine-tuned by the introduction of halogen atoms, potentially leading to new materials with improved performance and stability. The selective functionalization of 1H-Indole, 2-bromo-6-fluoro- could lead to the synthesis of novel monomers for conductive polymers or small molecules with interesting photophysical properties.

Furthermore, the systematic study of this compound can contribute to a more fundamental understanding of structure-activity relationships and the influence of halogen substitution on the chemical and physical properties of heterocyclic compounds. The insights gained from studying 1H-Indole, 2-bromo-6-fluoro- could be applied to the design of other novel molecules with tailored properties for a wide range of applications. The exploration of its reactivity could also lead to the discovery of new chemical transformations and synthetic methodologies.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-bromo-6-fluoro-1H-indole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example, bromination at the 2-position of 6-fluoroindole can be achieved using -bromosuccinimide (NBS) under controlled conditions (e.g., dimethylformamide (DMF) as a solvent at 0–25°C). Fluoro-substitution is often introduced via electrophilic fluorination or via pre-fluorinated precursors . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., CuI catalyst in Click chemistry for triazole formation, as seen in analogous indole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing 2-bromo-6-fluoro-1H-indole?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (, , ) is essential for confirming substituent positions and purity. For example, NMR can distinguish between fluorine environments, while NMR identifies coupling patterns (e.g., aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight, and TLC (using 70:30 ethyl acetate/hexane) monitors reaction progress. Infrared (IR) spectroscopy assists in detecting functional groups like N-H stretches (~3400 cm) .

Q. How can researchers safely handle halogenated indoles like 2-bromo-6-fluoro-1H-indole in the lab?

- Methodological Answer : Use fume hoods for volatile solvents (e.g., DMF, ethyl acetate) and avoid skin contact with halogenated compounds. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Waste should be neutralized (e.g., aqueous base for acidic byproducts) and disposed via institutional hazardous waste systems. Refer to Safety Data Sheets (SDS) for specific toxicity data and emergency measures .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure refinement of 2-bromo-6-fluoro-1H-indole derivatives be resolved?

- Methodological Answer : Use dual software approaches: SHELXL for small-molecule refinement and OLEX2 for visualization and validation. For example, if electron density maps contradict expected bond lengths, check for twinning or disorder using SHELXL’s TWIN/BASF commands. Cross-validate with hydrogen-bonding networks and thermal displacement parameters. High-resolution data (<1.0 Å) improves reliability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 2-bromo-6-fluoro-1H-indole in anticancer applications?

- Methodological Answer : Conduct in vitro tubulin polymerization assays to compare inhibition potency with reference compounds (e.g., colchicine). Use molecular docking (e.g., AutoDock Vina) to model interactions with β-tubulin’s colchicine-binding site. Synthesize analogs with varying halogen positions (e.g., 5-bromo vs. 6-fluoro) and assess cytotoxicity against cancer cell lines (e.g., HeLa, NCI/ADR-RES) via MTT assays. Correlate substituent electronegativity with activity .

Q. How can researchers optimize solvent systems for regioselective functionalization of 2-bromo-6-fluoro-1H-indole?

- Methodological Answer : Test polar aprotic solvents (e.g., PEG-400/DMF mixtures) to enhance solubility and reaction rates. For Suzuki-Miyaura coupling, use Pd(PPh) in toluene/ethanol (3:1) with aqueous NaCO as a base. Monitor regioselectivity via NMR and adjust temperature (e.g., 80°C for faster kinetics vs. room temperature for selectivity). Compare yields under inert (N) vs. ambient conditions .

Q. What computational methods are suitable for predicting the electronic effects of bromo/fluoro substituents on indole reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Analyze Hammett substituent constants () for bromine (+0.23) and fluorine (+0.06) to predict electrophilic substitution trends. Validate with experimental NMR chemical shifts, which reflect electron-withdrawing effects .

Literature and Data Management

Q. Which databases and search strategies are recommended for locating peer-reviewed studies on halogenated indoles?

- Methodological Answer : Prioritize PubMed/PMC for biological activity data, SciFinder for synthetic protocols, and PubChem for physicochemical properties. Use Boolean operators (e.g., "2-bromo-6-fluoro-1H-indole AND synthesis") and filter results by publication date (post-2010). Cross-reference with IARC monographs for toxicity profiles and the Cambridge Structural Database (CSD) for crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.